
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- is a complex organic compound that belongs to the class of naphthalenesulfonamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- typically involves multiple steps, including the introduction of the sulfonamide group, the dimethylamino group, and the hydroxyhexyl chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and alcohols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would likely include steps such as purification, crystallization, and quality control to meet industry standards. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions may vary depending on the desired product, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and substituted naphthalenesulfonamides
Applications De Recherche Scientifique
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- include other naphthalenesulfonamides with different substituents, such as:
- 1-Naphthalenesulfonamide, N-(2-hydroxyethyl)-
- 1-Naphthalenesulfonamide, 5-(diethylamino)-N-(4-hydroxybutyl)-
- 1-Naphthalenesulfonamide, N-(3-hydroxypropyl)-
Comparison
Compared to these similar compounds, 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- may exhibit unique properties due to the specific arrangement of its functional groups. For example, the longer hydroxyhexyl chain may influence its solubility, reactivity, and interactions with biological molecules. Additionally, the presence of the dimethylamino group can affect its electronic properties and chemical behavior.
Propriétés
Numéro CAS |
110232-19-4 |
|---|---|
Formule moléculaire |
C18H26N2O3S |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
5-(dimethylamino)-N-(6-hydroxyhexyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H26N2O3S/c1-20(2)17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)19-13-5-3-4-6-14-21/h7-12,19,21H,3-6,13-14H2,1-2H3 |
Clé InChI |
HERNPNXIVWMYSW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


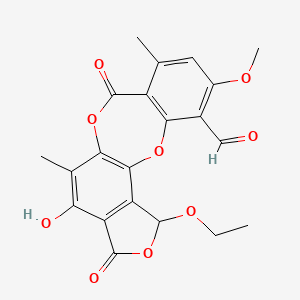
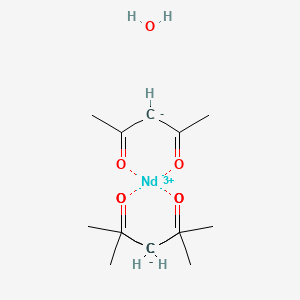
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)

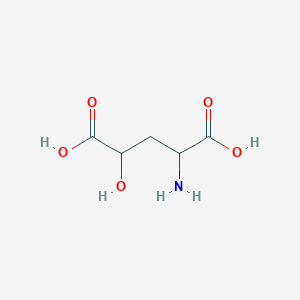

![5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12321666.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12321667.png)
![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid](/img/structure/B12321695.png)


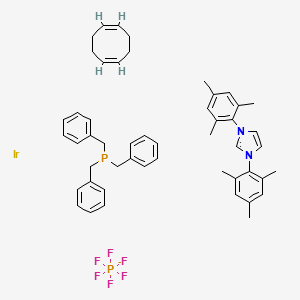
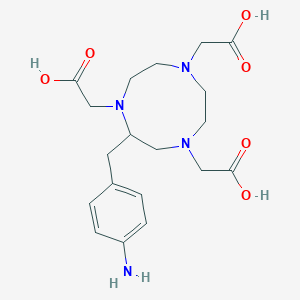
![2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol](/img/structure/B12321722.png)
